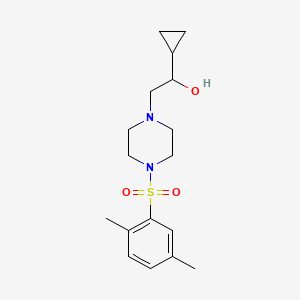

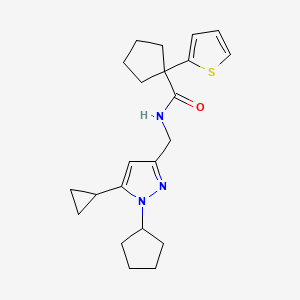

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol" is a chemical entity that appears to be related to a class of compounds involving piperazine derivatives. Piperazine is a versatile heterocyclic moiety that is often incorporated into compounds for its potential biological activities. The presence of a sulfonyl group and a cyclopropyl ring suggests that the compound could have interesting chemical and physical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride to yield various piperazine derivatives . Another related compound, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions . These methods could potentially be adapted for the synthesis of "1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, and X-ray crystallography is often used to determine their precise geometry. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a compound with some structural similarities to the target molecule, was elucidated using this technique . The piperidine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is tetrahedral, which is typical for sulfonyl-containing compounds. These findings could provide insights into the likely conformation and geometry of the target compound.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the piperazine nitrogen atoms and any functional groups attached to the piperazine core. The sulfonyl group, in particular, can be a site for further chemical modifications, such as sulfonation or displacement reactions. The cyclopropyl group could also influence the reactivity of the compound, potentially making it a substrate for ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine ring. For example, the presence of a sulfonyl group can increase the compound's polarity and potentially its solubility in polar solvents. The cyclopropyl group might contribute to the compound's volatility and steric hindrance, affecting its boiling point and reactivity. The specific properties of "1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol" would need to be determined experimentally, but can be inferred to some extent from related compounds .

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

- Enzyme Interaction and Metabolism : A novel antidepressant, structurally similar to the compound of interest, was studied for its oxidative metabolism in human liver microsomes. This research provides insights into the metabolism of cyclopropyl piperazine derivatives, identifying key enzymes like CYP2D6, CYP2C9, CYP3A4/5, and others involved in their metabolic pathways. Such studies are crucial for understanding drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

- Antimicrobial and Antifungal Properties : Research on novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which share a core structural motif with the compound of interest, revealed excellent antibacterial and antifungal activities. These findings suggest the potential of cyclopropyl piperazine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Activity

- Anticancer and Antituberculosis Potentials : A study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, related to the compound , highlighted their significant anticancer and antituberculosis activities. This research underscores the potential of cyclopropyl piperazine compounds in therapeutic applications against cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Chemical Properties

- Chemical Synthesis and Properties : The synthesis of structurally similar compounds, like 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, provides valuable information on the chemical properties and synthesis routes of cyclopropyl piperazine derivatives. Such knowledge is essential for the development and optimization of novel compounds for various biomedical applications (Jin-peng, 2013).

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-13-3-4-14(2)17(11-13)23(21,22)19-9-7-18(8-10-19)12-16(20)15-5-6-15/h3-4,11,15-16,20H,5-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLXJJJSUZARLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carbaldehyde](/img/structure/B2518368.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)

![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)

![[3-(Trifluoromethyl)phenyl]{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}methanone](/img/structure/B2518378.png)

![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)

![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)